molecular formula C8H15NO2 B177763 (S)-tert-Butyl 2-methylaziridine-1-carboxylate CAS No. 197020-60-3

(S)-tert-Butyl 2-methylaziridine-1-carboxylate

Cat. No. B177763
CAS RN: 197020-60-3
M. Wt: 157.21 g/mol
InChI Key: VQLIJOWSVJKBFP-AADKRJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TBMC, is an organocarboxylate used in the synthesis of a variety of compounds. It is a versatile reagent that can be used in a variety of ways, such as in the synthesis of chiral compounds, as a catalyst in the formation of polymers, and as a ligand in asymmetric catalysis. TBMC is a non-toxic, non-volatile, and non-flammable reagent that has a wide range of applications in the laboratory.

Scientific Research Applications

Catalytic Processes

  • Rhodium(I) Catalyzed Carbonylative Ring Expansion : A study explored the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine and found that the regioselectivity and unreactivity of N-tert-butyl-2-methylaziridine were influenced by hyperconjugation interaction with the substituent on the carbon atom, affecting the breaking C-N bond in the initial aziridine-Rh(CO)2Cl complex (Ardura, López, & Sordo, 2006).

Synthesis of Bioactive Compounds

  • Synthesis of tert-Butyl Piperazine Derivatives : Research into the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate revealed its importance as an intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • α-Amino Acid Synthesis : (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives were used with copper ‘catalysed’ Grignard reagents to produce protected α-amino acids in moderate to good yields (Baldwin et al., 1996).

Material Science and Corrosion Inhibition

  • Anticorrosive Behavior : A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive activity for carbon steel in an acidic environment, highlighting its potential as a corrosion inhibitor (Praveen et al., 2021).

Organic Synthesis and Chemical Transformations

  • Metal-Free Alkoxycarbonylation : Research into the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones used tert-butyl carbazate as a coupling reagent, leading to the formation of a decarboxylation product, showcasing its role in organic synthesis (Xie et al., 2019).

  • Development of a Tert-Butylating Reagent : A new tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for acid-catalyzed tert-butylation of alcohols and carboxylic acids, showing the utility of tert-butyl derivatives in synthetic chemistry (Yamada et al., 2016).

  • Chiral Auxiliary Applications : The synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrated its use as a chiral auxiliary and a chiral building block in peptide synthesis (Studer, Hintermann, & Seebach, 1995).

Mechanism of Action

Target of Action

The primary target of (S)-tert-Butyl 2-methylaziridine-1-carboxylate, also known as TERT-BUTYL (2S)-2-METHYLAZIRIDINE-1-CARBOXYLATE, is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER) but can migrate to the cell surface in the case of malignant transformation . They play a crucial role in correcting the 3D structure of native proteins synthesized in the ER .

Mode of Action

This compound is believed to act as an inhibitor of PDIs . It is speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins . This alkylation is likely due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles .

Biochemical Pathways

The inhibition of PDIs by this compound could potentially affect the protein folding process within the ER, leading to the accumulation of misfolded proteins . This could trigger the unfolded protein response and potentially lead to cell death, particularly in cancer cells where PDIs have migrated to the cell surface .

Result of Action

The molecular and cellular effects of this compound’s action would likely include the disruption of protein folding processes and potential induction of cell death in cancer cells . This could result in antitumor and immunostimulatory activity .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including the pH of the physiological environment . For instance, its ability to selectively alkylate thiol groups is speculated to occur under physiological pH .

properties

IUPAC Name

tert-butyl (2S)-2-methylaziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3/t6-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLIJOWSVJKBFP-AADKRJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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